molecular formula C9H11Cl B14130827 4-Chloro-2-ethyl-1-methylbenzene CAS No. 89032-09-7

4-Chloro-2-ethyl-1-methylbenzene

Cat. No.: B14130827
CAS No.: 89032-09-7
M. Wt: 154.63 g/mol
InChI Key: FWBCOFWYTCTDLO-UHFFFAOYSA-N
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Description

4-Chloro-2-ethyl-1-methylbenzene is an aromatic compound with the molecular formula C9H11Cl. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the fourth position, an ethyl group at the second position, and a methyl group at the first position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form ethylbenzene. This is followed by chlorination using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the para position relative to the ethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-ethyl-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-2-ethyl-1-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a model compound in studies of aromatic substitution reactions and their mechanisms.

    Medicine: Derivatives of this compound are explored for their potential therapeutic properties.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethyl-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. In electrophilic aromatic substitution, the benzene ring’s π-electrons attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity, resulting in the substituted product . In nucleophilic aromatic substitution, the nucleophile attacks the carbon bearing the leaving group (chlorine), forming a Meisenheimer complex, which then eliminates the leaving group to form the final product .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-ethyl-1-methylbenzene is unique due to its specific substitution pattern, which affects its reactivity and steric properties. The presence of both ethyl and methyl groups, along with the chlorine atom, makes it a valuable intermediate in various synthetic pathways and industrial applications .

Properties

CAS No.

89032-09-7

Molecular Formula

C9H11Cl

Molecular Weight

154.63 g/mol

IUPAC Name

4-chloro-2-ethyl-1-methylbenzene

InChI

InChI=1S/C9H11Cl/c1-3-8-6-9(10)5-4-7(8)2/h4-6H,3H2,1-2H3

InChI Key

FWBCOFWYTCTDLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

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